4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride
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Overview
Description
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of N-methyl-4-pyridinecarboxamide with 1-(phenylmethyl)-4-piperidinyl ethylamine under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures are essential to ensure the consistency and safety of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-pyridinecarboxamide
- 1-Methylisonicotinamide
- N-Methylisonicotinaamide
- Isonicotinic acid methylamide
Uniqueness
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
113045-25-3 |
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Molecular Formula |
C21H29Cl2N3O |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-N-methylpyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-23(21(25)20-7-12-22-13-8-20)14-9-18-10-15-24(16-11-18)17-19-5-3-2-4-6-19;;/h2-8,12-13,18H,9-11,14-17H2,1H3;2*1H |
InChI Key |
IQAMTZZZVXNSNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
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